molecular formula C10H10Cl3NO B1421880 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide CAS No. 34162-21-5

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide

Cat. No.: B1421880
CAS No.: 34162-21-5
M. Wt: 266.5 g/mol
InChI Key: KXZSDDDWTOHUAM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C10H10Cl3NO and a molecular weight of 266.55 g/mol It is characterized by the presence of a chloroacetamide group attached to a dichlorophenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide typically involves the reaction of 2,3-dichlorophenylethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential for diverse applications compared to other chloroacetamide derivatives .

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c11-6-9(15)14-5-4-7-2-1-3-8(12)10(7)13/h1-3H,4-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSDDDWTOHUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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